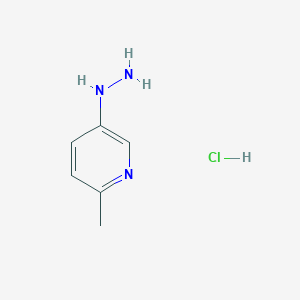

5-Hydrazinyl-2-methylpyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methylpyridin-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)4-8-5;/h2-4,9H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULVNVPJXXJEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647548 | |

| Record name | 5-Hydrazinyl-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896133-77-0 | |

| Record name | 5-Hydrazinyl-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydrazinyl-2-methylpyridine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Hydrazinyl-2-methylpyridine hydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a precursor for kinase inhibitors.

Introduction: The Significance of Hydrazinopyridines in Modern Drug Discovery

Hydrazinopyridines are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The presence of a reactive hydrazine moiety on a pyridine scaffold provides a synthetically tractable handle for the construction of more complex molecular architectures. Notably, these compounds serve as key precursors for the synthesis of various bicyclic and polycyclic systems, such as pyrazoles, which are privileged structures in numerous biologically active molecules. The pyridine ring itself is a common motif in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. This compound, as a specific example, offers a unique substitution pattern that can be exploited to fine-tune the physicochemical and pharmacological properties of derivative compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 896133-77-0 | [1] |

| Molecular Formula | C₆H₁₀ClN₃ | [1] |

| Molecular Weight | 159.62 g/mol | [1] |

| Appearance | Solid | Inferred from related compounds |

| Purity | Typically ≥95% | Inferred from supplier data |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | Inferred from structure |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1] |

Synthesis and Characterization

Synthetic Route

A plausible and efficient synthesis of this compound can be adapted from established procedures for analogous hydrazinopyridines. A common approach involves the diazotization of a corresponding aminopyridine followed by reduction.

A representative synthetic workflow is depicted below:

References

An In-depth Technical Guide to the Reaction of 5-Hydrazinyl-2-methylpyridine Hydrochloride with Carbonyl Compounds

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Preamble: Navigating the Landscape of Pyridyl Hydrazones

The synthesis of hydrazones from the condensation of hydrazines with aldehydes and ketones is a cornerstone reaction in medicinal chemistry.[1][2] These moieties are not merely linkers but are often integral to the pharmacophore of a wide array of therapeutic agents, exhibiting properties such as antimicrobial, anticonvulsant, and anticancer activities.[3][4][5] This guide focuses on a specific, yet versatile building block: 5-hydrazinyl-2-methylpyridine hydrochloride. We will delve into the nuances of its reaction with carbonyl compounds, providing not just protocols, but the underlying chemical rationale to empower researchers in their experimental design and drug discovery endeavors. While direct literature on this specific isomer is less common than its 2-hydrazinyl counterpart, the principles of reactivity and characterization can be expertly extrapolated from closely related pyridyl hydrazines.

The Reagent: Understanding this compound

The reactivity of a hydrazine is profoundly influenced by its electronic environment. In 5-hydrazinyl-2-methylpyridine, the hydrazine moiety is positioned para to the electron-donating methyl group and meta to the ring nitrogen. This electronic arrangement modulates the nucleophilicity of the terminal nitrogen of the hydrazine, a key factor in its reaction with carbonyls. The hydrochloride salt form is common for the stability and handling of hydrazines, which can be prone to oxidation. However, this salt form necessitates careful consideration in reaction setup, as the hydrazine must typically be liberated in situ to act as an effective nucleophile.

Synthesis of the Starting Material:

The synthesis of 5-hydrazinyl-2-methylpyridine typically proceeds from 5-amino-2-methylpyridine. A standard route involves diazotization of the amino group with sodium nitrite in acidic medium, followed by reduction of the resulting diazonium salt, for instance, with tin(II) chloride.[6] This process is analogous to the synthesis of other pyridyl hydrazines.[7]

The Reaction Mechanism: A Stepwise Exploration

The formation of a hydrazone from this compound and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction. The process is generally acid-catalyzed, and the presence of the hydrochloride salt can play a direct role in this catalysis.

Causality Behind the Steps:

-

Protonation of the Carbonyl: In an acidic medium, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine, being the most nucleophilic atom, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

-

Elimination of Water: The resulting intermediate is protonated on the hydroxyl group, which then leaves as a water molecule, a good leaving group.

-

Deprotonation: The final step is the deprotonation of the nitrogen atom to yield the stable hydrazone product.

Experimental Protocols: A Guide to Practice

The choice of solvent and catalyst is paramount for a successful reaction. Given that the starting material is a hydrochloride salt, the reaction can be driven by the inherent acidity, or a base can be added to free the hydrazine for reaction under neutral or basic conditions.

Protocol 1: Acid-Catalyzed Condensation in Ethanol

This is the most common and straightforward method.[8]

-

Step 1: Dissolution. Dissolve 1.0 equivalent of the carbonyl compound in ethanol (approximately 10-20 mL per mmol of carbonyl).

-

Step 2: Addition of Hydrazine. Add 1.0 to 1.1 equivalents of this compound directly to the solution.

-

Step 3: Catalysis (Optional but Recommended). Add a catalytic amount of a strong acid, such as a few drops of concentrated hydrochloric or sulfuric acid, or glacial acetic acid. This can enhance the reaction rate, especially with less reactive ketones.

-

Step 4: Reaction. Stir the mixture at room temperature or reflux for a period ranging from 1 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 5: Isolation. Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Protocol 2: Base-Mediated Condensation for Sensitive Substrates

For carbonyl compounds that are sensitive to acid, a base can be used to neutralize the hydrochloride salt.

-

Step 1: Liberation of Free Hydrazine. Suspend 1.0 equivalent of this compound in a suitable solvent like dichloromethane or tetrahydrofuran. Add 1.0 equivalent of a non-nucleophilic base, such as triethylamine, and stir for 15-30 minutes.

-

Step 2: Addition of Carbonyl. Add 1.0 equivalent of the carbonyl compound to the mixture.

-

Step 3: Reaction. Stir the reaction at room temperature until completion as monitored by TLC.

-

Step 4: Work-up. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Step 5: Purification. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Characterization of the Resulting Hydrazones

The synthesized hydrazones can be characterized using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - Appearance of a new singlet or doublet for the imine proton (-N=CH-), typically in the range of 8-11 ppm. - Signals corresponding to the 2-methylpyridine moiety and the carbonyl partner. - A broad singlet for the -NH- proton. |

| ¹³C NMR | - A characteristic signal for the imine carbon (-C=N-) in the range of 140-160 ppm. |

| IR Spectroscopy | - A strong absorption band for the C=N stretch, typically around 1600-1650 cm⁻¹. - An N-H stretching band around 3200-3400 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak corresponding to the calculated mass of the hydrazone product. |

Applications in Drug Discovery and Development

Hydrazones incorporating a pyridine ring are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, and to participate in metal chelation.[1] While specific applications of hydrazones from 5-hydrazinyl-2-methylpyridine are not extensively documented, the broader class of pyridyl hydrazones has shown promise in several therapeutic areas:

-

Anticancer Agents: Many hydrazone derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.

-

Antimicrobial Agents: The imine linkage is a key feature in many compounds with antibacterial and antifungal properties.[9]

-

Anticonvulsant and Anti-inflammatory Agents: The hydrazone scaffold is present in several compounds with activity against the central nervous system and inflammation.[3]

The 5-hydrazinyl-2-methylpyridine moiety provides a versatile scaffold that can be readily modified by reacting with a diverse library of aldehydes and ketones to generate novel compounds for biological screening.

Conclusion

The reaction of this compound with carbonyl compounds is a robust and versatile method for the synthesis of novel pyridyl hydrazones. A thorough understanding of the reaction mechanism and the role of the hydrochloride salt allows for the rational design of experimental protocols. The resulting hydrazones are valuable compounds for further investigation in drug discovery, leveraging the rich pharmacological history of this chemical class. This guide provides the fundamental knowledge and practical steps for researchers to successfully synthesize and characterize these promising molecules.

References

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Use of Hydrazones for Biomedical Applications | Semantic Scholar [semanticscholar.org]

- 6. 5-Hydrazinyl-2-Methoxypyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Hydrazone Formation with 5-Hydrazinyl-2-methylpyridine hydrochloride

Abstract

Hydrazones represent a pivotal class of organic compounds, characterized by the R¹R²C=NNH₂ structure, formed through the condensation of hydrazines with aldehydes or ketones.[1][2] Their broad utility in medicinal chemistry, particularly in the design of pH-responsive drug delivery systems and as synthons for bioactive heterocycles, has driven extensive research into their formation.[3][4][5][6] This guide provides an in-depth exploration of the reaction mechanism for hydrazone formation, with a specific focus on the use of 5-Hydrazinyl-2-methylpyridine hydrochloride. We will dissect the nuanced role of acid catalysis, the influence of electronic and steric factors, and provide a field-proven experimental protocol for researchers, scientists, and drug development professionals.

The Strategic Importance of the Hydrazone Linkage in Drug Development

The C=N double bond of the hydrazone moiety is the cornerstone of its utility. This imine-like bond possesses a unique characteristic: it is remarkably stable at neutral physiological pH (around 7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in specific biological microenvironments, such as tumor tissues or cellular endosomes.[3][7][8] This pH-dependent lability is a powerful tool for targeted drug delivery.

By linking a potent therapeutic agent to a carrier molecule (like an antibody or polymer) via a hydrazone bond, an inert prodrug can be created.[1][3] This conjugate circulates stably in the bloodstream, minimizing off-target toxicity. Upon reaching the acidic target site, the hydrazone bond cleaves, liberating the active drug precisely where it is needed. This strategy is a foundational concept in the development of Antibody-Drug Conjugates (ADCs).[1]

The Core Mechanism: A Tale of Nucleophilic Addition and Dehydration

The formation of a hydrazone is a classic acid-catalyzed nucleophilic addition-elimination reaction. The process can be broken down into two primary stages:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of the hydrazine acting as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[9][10] This forms a transient, zwitterionic tetrahedral intermediate known as a carbinolamine.

-

Acid-Catalyzed Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is the rate-limiting step of the reaction and is significantly accelerated by an acid catalyst.[11][12]

Figure 1: General two-stage mechanism of hydrazone formation.

The Critical Role of pH: A Delicate Balancing Act

The rate of hydrazone formation is exquisitely dependent on the pH of the reaction medium.[11] Understanding this relationship is paramount, especially when using a hydrazine hydrochloride salt, which inherently creates acidic conditions.

-

Highly Acidic Conditions (Low pH): If the medium is too acidic, the hydrazine nucleophile (R-NH-NH₂) becomes protonated to form its conjugate acid (R-NH-NH₃⁺).[9][11] This protonated species has no available lone pair on the terminal nitrogen for nucleophilic attack, effectively shutting down the reaction.

-

Neutral or Basic Conditions (High pH): In the absence of sufficient acid, the initial nucleophilic attack can still occur, but the crucial dehydration of the carbinolamine intermediate is extremely slow. The hydroxyl group is a poor leaving group, and acid is required to protonate it into a much better leaving group (H₂O).

This creates a "Goldilocks" scenario where the reaction proceeds optimally in a slightly acidic buffer, typically between pH 4 and 5 .[9][11] This pH is low enough to catalyze the dehydration step efficiently but not so low as to render the hydrazine non-nucleophilic.

When using This compound , the reagent itself provides the acidic environment. The hydrochloride salt exists in equilibrium with the free hydrazine base. The reaction relies on the small amount of the deprotonated, nucleophilic free base present in this equilibrium to initiate the attack on the carbonyl.

Detailed Mechanism with this compound

The reaction using this specific pyridine-based hydrazine hydrochloride follows the general mechanism but with nuances related to the reagent's structure and salt form.

Figure 2: Logical workflow for hydrazone formation using a hydrochloride salt.

Step-by-Step Breakdown:

-

Equilibrium and Nucleophile Availability: The this compound salt establishes an equilibrium in solution, liberating a small concentration of the free hydrazine base. This free base is the active nucleophile.

-

Nucleophilic Attack: The terminal nitrogen of the free hydrazine attacks the carbonyl carbon of the aldehyde or ketone.

-

Proton Transfer & Intermediate Formation: A rapid proton transfer occurs to form the neutral carbinolamine intermediate.

-

Acid-Catalyzed Dehydration: A proton (readily available from the HCl salt) protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺).

-

Water Elimination: The lone pair on the adjacent nitrogen atom helps to expel the water molecule, forming a protonated imine.

-

Deprotonation: A weak base (such as the solvent or another hydrazine molecule) removes the final proton, yielding the neutral hydrazone product and regenerating the acid catalyst.

Influence of Electronic and Steric Factors

The reaction rate is not only governed by pH but also by the electronic and steric properties of both the hydrazine and the carbonyl compound.

| Factor | Influence on Carbonyl Reactant | Influence on Hydrazine Reactant | Rationale |

| Electronic Effects | Electron-withdrawing groups (e.g., -NO₂) increase reactivity. | Electron-donating groups (e.g., -CH₃) increase reactivity. | Electron-withdrawing groups make the carbonyl carbon more electrophilic. Electron-donating groups make the hydrazine nitrogen more nucleophilic.[13] |

| Electron-donating groups (e.g., -OCH₃) decrease reactivity. | Electron-withdrawing groups (e.g., pyridine ring) decrease reactivity. | Electron-donating groups make the carbonyl carbon less electrophilic. Electron-withdrawing groups reduce the nucleophilicity of the hydrazine. | |

| Steric Effects | Increased steric bulk around the carbonyl (Ketones vs. Aldehydes) decreases reactivity. | Steric hindrance near the -NH₂ group can decrease reactivity. | Bulky groups physically obstruct the approach of the nucleophile to the electrophilic center.[13] |

For This compound , the pyridine ring acts as an electron-withdrawing group, which inherently reduces the nucleophilicity of the hydrazine moiety compared to unsubstituted hydrazine. The methyl group provides a minor, opposing electron-donating effect.

Field-Proven Experimental Protocol

This protocol provides a reliable method for the synthesis of a hydrazone from an aromatic aldehyde and this compound.

Objective: To synthesize (E)-2-methyl-5-(2-(4-nitrobenzylidene)hydrazinyl)pyridine.

Materials:

-

This compound (1.0 eq)

-

4-Nitrobenzaldehyde (1.0 eq)

-

Ethanol (200 proof)

-

Sodium Acetate (optional, 1.1 eq)

-

Round-bottom flask, magnetic stirrer, condenser

-

Thin Layer Chromatography (TLC) plate (silica)

-

Filtration apparatus

Procedure:

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (e.g., 151 mg, 1.0 mmol) in 10 mL of ethanol. Stir until fully dissolved.

-

Hydrazine Solution: In a separate beaker, dissolve this compound (e.g., 160 mg, 1.0 mmol) in 15 mL of ethanol. Gentle warming may be required.

-

Expertise & Experience Insight: For aldehydes that are less reactive, or to drive the reaction to completion faster, sodium acetate (e.g., 90 mg, 1.1 mmol) can be added to this solution. The acetate anion acts as a mild base to neutralize the HCl in situ, increasing the concentration of the free, more nucleophilic hydrazine. For many reactive aldehydes, the equilibrium concentration of the free base is sufficient and this step is not required.

-

-

Reaction Initiation: Add the hydrazine solution to the stirring aldehyde solution at room temperature.

-

Reaction & Monitoring: Equip the flask with a condenser and heat the mixture to a gentle reflux (approx. 78°C) for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting aldehyde and the appearance of a new, typically UV-active, product spot.

-

Product Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A yellow precipitate of the hydrazone product should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

-

Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound by obtaining its melting point and running spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[14][15]

Conclusion

The formation of hydrazones using this compound is a robust and versatile reaction, but one that demands a nuanced understanding of its underlying mechanism. The reaction's success hinges on maintaining a delicate pH balance to ensure the availability of a potent nucleophile while still enabling the acid-catalyzed, rate-limiting dehydration step. By appreciating the interplay of pH, electronic effects, and steric factors, researchers can effectively harness this reaction to synthesize tailored molecules for advanced applications in drug discovery, bioconjugation, and materials science. This guide provides the foundational knowledge and a practical framework to empower scientists in this endeavor.

References

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (Open Access) The Use of Hydrazones for Biomedical Applications (2019) | Jenna Wahbeh | 69 Citations [scispace.com]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. naturalspublishing.com [naturalspublishing.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(II), Th(IV) and Zr(IV) Metals Complexes | Scholars Middle East Publishers [saudijournals.com]

A Technical Guide to the Spectroscopic Characterization of 5-Hydrazinyl-2-methylpyridine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Hydrazinyl-2-methylpyridine hydrochloride (CAS No. 896133-77-0), a key building block in contemporary drug discovery and development. Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted spectroscopic profile. By drawing upon empirical data from structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals a detailed framework for the identification, characterization, and quality control of this important molecule. Detailed, field-proven protocols for the acquisition of experimental data are also provided to facilitate practical laboratory work.

Introduction: The Chemical and Pharmaceutical Significance

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. The hydrazine moiety is a versatile functional group for the synthesis of a wide array of heterocyclic compounds, including pyrazoles and pyridazines, which are prevalent scaffolds in many biologically active molecules. The pyridine ring itself is a common feature in numerous pharmaceuticals. As a hydrochloride salt, the compound exhibits improved solubility and stability, making it amenable to various synthetic transformations and pharmaceutical formulations.

Accurate and comprehensive characterization of such building blocks is paramount to ensure the identity, purity, and quality of downstream products. This guide provides an in-depth look at the expected spectroscopic signatures of this compound.

Molecular Structure and Predicted Spectroscopic Overview

The molecular structure of this compound is presented below. The protonation of the pyridine nitrogen is the most likely site of salt formation with hydrochloric acid, which will have a notable effect on the electronic environment of the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent such as DMSO-d₆ would exhibit distinct signals for the methyl protons, the aromatic protons, and the hydrazine protons. The hydrochloride form will likely result in broad, exchangeable signals for the N-H protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~2.5 - 2.7 | Singlet | 3H | -CH₃ | The methyl group at the 2-position is expected to be a singlet. In 2-methylpyridine, this signal appears around 2.5 ppm.[1] |

| ~7.0 - 7.2 | Doublet | 1H | H-3 | This proton is ortho to the methyl group and meta to the hydrazinyl group. It will likely be a doublet due to coupling with H-4. |

| ~7.8 - 8.0 | Doublet of Doublets | 1H | H-4 | This proton is coupled to both H-3 and H-6. Data from similar substituted pyridines supports this prediction.[2] |

| ~8.3 - 8.5 | Doublet | 1H | H-6 | This proton is adjacent to the protonated nitrogen and will be the most deshielded of the aromatic protons. |

| Broad | Broad Singlet | 3H | -NH-NH₂ | The hydrazine protons are exchangeable and are expected to appear as a broad singlet. Their chemical shift can be highly variable. |

| Very Broad | Broad Singlet | 1H | N⁺-H | The proton on the pyridinium nitrogen will be very broad and may be difficult to observe. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~20 - 25 | -CH₃ | The methyl carbon is expected in the aliphatic region. |

| ~120 - 125 | C-3 | This carbon is shielded by the adjacent methyl group. |

| ~135 - 140 | C-4 | Aromatic CH carbon. |

| ~145 - 150 | C-6 | This carbon is adjacent to the protonated nitrogen and will be deshielded. |

| ~150 - 155 | C-5 | The carbon bearing the hydrazinyl group. |

| ~155 - 160 | C-2 | The carbon attached to the methyl group and the nitrogen atom. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR spectral analysis.

A standard protocol for acquiring high-quality NMR data is crucial.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds, the aromatic C-H and C=C/C=N bonds, and the C-N bonds.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3400 - 3200 | N-H stretch | Hydrazine (-NH-NH₂) | Likely to be multiple, broad peaks. Similar to those seen in 2-amino-5-methylpyridine.[4] |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic of the pyridine ring. |

| 2900 - 2800 | C-H stretch | Methyl (-CH₃) | Aliphatic C-H stretching. |

| ~2700 - 2400 | N⁺-H stretch | Pyridinium ion | A very broad and characteristic absorption for the hydrochloride salt.[5] |

| 1620 - 1580 | C=C and C=N stretch | Pyridine ring | Strong absorptions typical for aromatic rings. |

| 1500 - 1400 | C=C and C=N stretch | Pyridine ring | Further characteristic ring vibrations. |

| ~1600 | N-H bend | Hydrazine (-NH₂) | Scissoring vibration. |

| 850 - 800 | C-H out-of-plane bend | Aromatic C-H | The substitution pattern on the pyridine ring will influence the exact position of this band. |

Experimental Protocol for IR Data Acquisition

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.

Predicted Mass Spectrum

For 5-Hydrazinyl-2-methylpyridine (the free base), the molecular formula is C₆H₉N₃, with a monoisotopic mass of approximately 123.08 Da.[6] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 123.

Using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z 124.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several pathways:

-

Loss of NH₂: A fragment at m/z 107.

-

Loss of N₂H₃: A fragment at m/z 92.

-

Loss of CH₃ followed by HCN: A common fragmentation pathway for methylpyridines.

PubChemLite predicts a collision cross section for the [M+H]⁺ ion of the dihydrochloride form, which is relevant for ion mobility mass spectrometry.[6]

Experimental Protocol for MS Data Acquisition

Caption: Workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on fundamental principles and comparative data from analogous structures. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers to identify and characterize this compound with a high degree of confidence. It is our hope that this guide will serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 2. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine hydrochloride [webbook.nist.gov]

- 6. PubChemLite - 5-hydrazinyl-2-methylpyridine dihydrochloride (C6H9N3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Purity Analysis of 5-Hydrazinyl-2-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Versatile Building Block

5-Hydrazinyl-2-methylpyridine hydrochloride is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a pyridine ring, makes it a versatile precursor for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. The purity of this starting material is of paramount importance, as impurities can lead to undesirable side reactions, impact reaction kinetics, introduce downstream purification challenges, and ultimately compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, technically-grounded framework for the purity analysis of this compound, emphasizing not just the "how" but the "why" behind the analytical methodologies.

The Impurity Profile: Understanding Potential Contaminants

A robust purity analysis begins with a theoretical understanding of the potential impurities that may arise during the synthesis and storage of this compound. Common synthetic routes often involve the diazotization of an aminopyridine precursor followed by reduction. This process can introduce several classes of impurities:

-

Residual Starting Materials: Unreacted 2-amino-5-methylpyridine.

-

Intermediates: Incompletely reduced intermediates.

-

By-products: Isomeric impurities, and products of over-oxidation or side reactions.

-

Degradants: The hydrazine group is susceptible to oxidation, especially upon prolonged exposure to air or in the presence of metal ions.

Chromatographic Purity: The Gold Standard for Separation

Chromatographic techniques are indispensable for separating and quantifying the individual components of a sample, providing a detailed impurity profile.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis of polar, ionizable compounds like this compound.

The Principle of Separation: In RP-HPLC, the analyte is partitioned between a nonpolar stationary phase (typically a C18 alkyl chain bonded to silica) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.

Methodical Approach & Rationale:

-

Column Selection: A C18 column is a good starting point due to its versatility. For improved peak shape with basic compounds like pyridines, a column with end-capping or a polar-embedded phase is recommended to minimize tailing caused by interactions with residual silanols on the silica surface.

-

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The pH of the buffer is a critical parameter. For this compound, a slightly acidic mobile phase (e.g., using formic acid or a phosphate buffer at pH 3-4) is often optimal to ensure the protonation of the pyridine nitrogen, leading to consistent retention and good peak shape.

-

Detection: The pyridine ring contains a chromophore that allows for sensitive detection using a UV detector, typically in the range of 254-280 nm. A photodiode array (PDA) detector is highly recommended as it provides spectral data for each peak, which can aid in peak tracking during method development and in identifying co-eluting impurities.

A Foundational HPLC Protocol:

-

System Preparation: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the mobile phase.

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Injection: Inject 5-10 µL of the sample solution.

-

Detection: Monitor the elution profile at 254 nm.

-

Quantification: Purity is typically assessed by area percent, assuming all impurities have a similar response factor to the main component at the chosen wavelength. For higher accuracy, relative response factors should be determined.

Gas Chromatography (GC)

GC is generally less suitable for the direct analysis of the hydrochloride salt due to its low volatility. However, it can be a powerful tool for detecting volatile impurities or after a derivatization step.[1] Derivatization, for instance by reacting the hydrazine with a ketone like acetone, can make the analyte amenable to GC analysis.[2]

Structural Confirmation and Identification: Spectroscopic Techniques

While chromatography separates components, spectroscopy provides crucial information about their chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the structural elucidation and confirmation of organic molecules.[3]

¹H NMR Spectroscopy:

-

Diagnostic Regions: The aromatic protons on the pyridine ring will appear in a characteristic downfield region (typically δ 7.0-8.5 ppm).[4] The methyl group protons will be a singlet in the upfield region (around δ 2.5 ppm). The protons of the hydrazinyl group and the N-H proton will be exchangeable with D₂O and may appear as broad signals.

-

Salt Formation: The formation of the hydrochloride salt will cause a downfield shift of the pyridine ring protons due to the increased positive charge on the nitrogen atom.[5]

-

Purity Assessment: Integration of the signals can provide a quantitative measure of the purity relative to a known internal standard (qNMR) or by comparing the integrals of impurity peaks to the main component peaks.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule and can be used to identify isomeric impurities.[3]

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique for identifying unknown impurities. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which can be used to deduce the molecular formula and structure of impurities.

Quantifying the Active Moiety: Titrimetric Methods

Titration offers a classic and highly accurate method for determining the overall assay of the active substance.

Redox Titration with Potassium Iodate:

The hydrazine functional group can be quantitatively oxidized. A well-established method involves the titration with potassium iodate (KIO₃) in a strong hydrochloric acid solution.[6][7][8][9][10]

The Chemistry Behind the Titration: In a highly acidic medium, hydrazine is oxidized by iodate to nitrogen gas, while iodate is reduced. The endpoint can be detected potentiometrically or by using an indicator.

A Representative Titration Protocol:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a solution of concentrated hydrochloric acid.

-

Titrate with a standardized solution of potassium iodate.

-

The endpoint is detected by a sharp change in potential between a platinum and a reference electrode.

A Holistic Analytical Workflow

A comprehensive purity analysis integrates these techniques into a logical workflow to provide a complete picture of the material's quality.

Caption: A logical workflow for the comprehensive purity analysis of this compound.

Data Presentation: A Summary of Techniques

| Analytical Technique | Primary Purpose | Key Strengths | Considerations |

| RP-HPLC | Separation and quantification of impurities. | High resolution, sensitivity, and quantitative accuracy. | Method development can be time-consuming. |

| ¹H NMR | Structural confirmation and identification. | Provides detailed structural information. | Lower sensitivity compared to HPLC for trace impurities. |

| LC-MS | Identification of unknown impurities. | Provides molecular weight information. | Requires more specialized equipment and expertise. |

| Titration | Determination of overall assay. | High accuracy and precision. | Not selective for the main component if other reducing or basic impurities are present. |

Conclusion: Ensuring Quality through Rigorous Analysis

The purity of this compound is a critical quality attribute that directly impacts its performance in subsequent synthetic steps and the quality of the final product. A comprehensive analytical strategy, employing a combination of high-resolution chromatographic separation, definitive spectroscopic identification, and accurate titrimetric assay, is essential for ensuring its suitability for use in research and drug development. This multi-pronged approach provides the necessary confidence in the material's identity, strength, and purity, forming a cornerstone of scientific integrity and good manufacturing practice.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. sielc.com [sielc.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS (Technical Report) | OSTI.GOV [osti.gov]

- 7. osti.gov [osti.gov]

- 8. studylib.net [studylib.net]

- 9. ajsonline.org [ajsonline.org]

- 10. mt.com [mt.com]

Theoretical Studies on the Reactivity of Substituted Hydrazinylpyridines: A Computational Approach to Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Hydrazinylpyridine Scaffold

Substituted hydrazinylpyridines represent a privileged scaffold in medicinal chemistry. The unique arrangement of a pyridine ring coupled with a reactive hydrazinyl moiety bestows upon these molecules a remarkable versatility, enabling them to serve as foundational building blocks for a diverse array of more complex heterocyclic systems.[1] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including potential as antitubercular, anticancer, and antiviral agents.[2][3][4] The reactivity of the hydrazinyl group, combined with the electronic properties of the substituted pyridine ring, dictates the therapeutic potential and metabolic fate of these compounds. Understanding this reactivity at a quantum level is paramount for the rational design of novel, more effective drug candidates.

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate and predict the reactivity of substituted hydrazinylpyridines. We will move beyond simple protocols to explain the causal reasoning behind methodological choices, grounding theoretical predictions in the principles of quantum chemistry and molecular mechanics. Our objective is to equip researchers and drug development professionals with the knowledge to leverage computational tools for accelerating the discovery and optimization of pyridine-based therapeutics.[5]

The Theoretical Chemist's Toolkit: Core Methodologies

The predictive power of computational chemistry lies in its ability to model molecular behavior at an electronic level. For a scaffold like hydrazinylpyridine, three core theoretical approaches provide a synergistic understanding of its reactivity and biological potential.

Quantum Mechanics: Density Functional Theory (DFT)

At the heart of modern reactivity theory is Density Functional Theory (DFT), a computational method that offers a robust balance between accuracy and computational efficiency for studying organic molecules.[5][6]

-

Expertise & Causality: We choose DFT because it allows us to calculate the electron distribution (density) of a molecule, which fundamentally governs its chemical properties. From this electron density, we can derive a host of reactivity descriptors. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) is a critical decision.[7] The B3LYP hybrid functional is often chosen for its proven track record in accurately predicting the geometries and electronic properties of organic compounds, while a Pople-style basis set like 6-311+G(d,p) provides sufficient flexibility for the electrons, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in non-hydrogen and hydrogen atoms, respectively. Geometric optimization of the molecule is the essential first step, ensuring all subsequent calculations are performed on a stable, minimum-energy structure.[8]

Biomolecular Interactions: Molecular Docking

While DFT elucidates intrinsic reactivity, molecular docking predicts how a molecule will interact with a specific biological target, such as a protein receptor or enzyme. This is crucial for mechanism-based drug design.[9]

-

Expertise & Causality: The primary goal of molecular docking is to predict the preferred orientation (pose) and binding affinity of a ligand within a receptor's active site.[3] The choice of receptor is hypothesis-driven; for instance, if designing antitubercular agents, one might select an essential enzyme for Mycobacterium tuberculosis.[2] The docking algorithm samples a vast conformational space to find the most energetically favorable binding mode, which is quantified by a scoring function, typically reported in kcal/mol. A lower binding energy generally suggests a more stable ligand-receptor complex.[9] This allows for the virtual screening of numerous substituted hydrazinylpyridines to prioritize the most promising candidates for synthesis and biological testing.[2][4]

Structure-Activity Relationships: QSPR/QSTR Analysis

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Toxicity Relationship (QSTR) analyses form a statistical bridge between molecular structure and observable properties.[10]

-

Expertise & Causality: QSPR/QSTR models are built by correlating calculated molecular descriptors (such as those from DFT) with experimental data (e.g., IC50 values for antimalarial activity).[11] The resulting mathematical model can then be used to predict the activity or toxicity of new, unsynthesized compounds. This is a powerful tool for lead optimization, as it helps identify which structural modifications are likely to enhance desired properties while minimizing adverse effects. The use of topological descriptors, which encode information about molecular size, shape, and branching, is a common and effective strategy in these analyses.[10]

Deconstructing Reactivity: A Multi-Faceted Analysis

Using the toolkit described above, we can dissect the reactivity of substituted hydrazinylpyridines through several key analyses.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron orbitals. Their properties are fundamental indicators of chemical reactivity.[12]

-

EHOMO: The energy of the HOMO relates to the molecule's ability to donate electrons. A higher EHOMO indicates a better electron donor.

-

ELUMO: The energy of the LUMO relates to the molecule's ability to accept electrons. A lower ELUMO indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of kinetic stability. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[13][14]

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a simple yet powerful guide to a molecule's reactive sites.

-

Expertise & Causality: The MEP map uses a color scale to indicate charge distribution. Regions of negative potential (typically red or orange) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For hydrazinylpyridines, MEP maps can identify the most nucleophilic nitrogen atoms or electrophilic carbon centers, predicting the regioselectivity of reactions.[6][13]

Global Reactivity Descriptors

From the HOMO and LUMO energies, a set of "global reactivity descriptors" can be calculated to quantify the overall reactivity of a molecule. These descriptors provide a quantitative basis for comparing the reactivity of different substituted hydrazinylpyridines.[8][14]

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability.[14] |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps.[13] |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; a measure of polarizability.[14] |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The ability of a molecule to attract electrons.[13] |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons; its electrophilic nature.[13] |

| Table 1: Key Global Reactivity Descriptors derived from DFT calculations. |

The interplay of these factors, influenced by the nature and position of substituents on the pyridine ring, governs the molecule's overall reactivity profile.

From Theory to Practice: A Validated Workflow

A robust theoretical study integrates computational analysis with a clear path toward experimental validation. The following represents a validated workflow for assessing the reactivity of a novel substituted hydrazinylpyridine.

Diagram: Workflow for DFT-Based Reactivity Analysis

Caption: Workflow for DFT-based reactivity analysis.

Protocol 1: DFT-Based Reactivity Analysis

Objective: To calculate the electronic properties and reactivity descriptors of a substituted hydrazinylpyridine using DFT.

Software: Gaussian 09/16, GaussView

-

Structure Preparation:

-

Using GaussView, build the 3D structure of the desired substituted hydrazinylpyridine.

-

Perform an initial structure clean-up using the built-in mechanics tools.

-

-

Geometry Optimization:

-

Set up a calculation job in Gaussian.

-

Select Opt (Optimization) and Freq (Frequency) keywords.

-

Choose the method and basis set (e.g., B3LYP/6-311+G(d,p)).[7]

-

Submit the calculation. The Freq calculation is a self-validating step; the absence of imaginary frequencies confirms the optimized structure is a true energy minimum.

-

-

Data Extraction and Analysis:

-

Upon successful completion, open the output log file.

-

Verify that there are no imaginary frequencies.

-

Record the energies of the HOMO and LUMO orbitals.

-

Calculate the Energy Gap (ΔE) and other global reactivity descriptors using the formulas in Table 1.

-

-

Visualization:

-

Open the checkpoint file (.chk) in GaussView.

-

Generate molecular orbital surfaces for HOMO and LUMO to visualize their spatial distribution.

-

Generate the Molecular Electrostatic Potential (MEP) surface to identify nucleophilic and electrophilic regions.

-

Diagram: Conceptual Overview of Molecular Docking

Caption: Conceptual overview of molecular docking.

Protocol 2: Molecular Docking Study

Objective: To predict the binding affinity and interaction mode of a substituted hydrazinylpyridine with a target protein.

Software: AutoDock Tools, AutoDock Vina

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges. This step is critical for correctly calculating electrostatic interactions.

-

Define the grid box: specify the dimensions and center of the search space, ensuring it encompasses the entire active site.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure from Protocol 1 for the ligand.

-

In AutoDock Tools, compute Gasteiger charges and set the rotatable bonds. The tool's automatic detection of rotatable bonds is a self-validating feature that ensures conformational flexibility is properly modeled.

-

-

Running the Docking Simulation:

-

Use AutoDock Vina, providing the prepared receptor and ligand files, along with the grid box configuration.

-

Vina will perform the docking and rank the resulting poses based on their binding energy.

-

-

Analysis of Results:

-

Analyze the output file to identify the pose with the lowest binding energy.

-

Visualize the ligand-receptor complex in a molecular viewer (e.g., PyMOL, Discovery Studio) to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.

-

The results from these theoretical protocols provide a strong, data-driven hypothesis for a compound's reactivity and biological activity, guiding efficient synthesis and experimental testing.[1][15]

Conclusion and Future Directions

The theoretical study of substituted hydrazinylpyridines offers profound insights into their reactivity, guiding the design of novel therapeutic agents. By integrating DFT, molecular docking, and QSAR/QSPR analysis, researchers can move from rational design to predictive modeling, significantly accelerating the drug discovery pipeline. This multi-faceted computational approach allows for the efficient screening of virtual libraries, prioritization of synthetic targets, and elucidation of potential mechanisms of action before committing significant resources to laboratory work.

Future studies should focus on employing more advanced techniques like molecular dynamics (MD) simulations to study the dynamic stability of ligand-receptor complexes over time.[9] Furthermore, integrating machine learning models trained on larger datasets of hydrazinylpyridine derivatives could further enhance the predictive accuracy of QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models, paving the way for the next generation of precisely engineered medicines.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. ijirt.org [ijirt.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. thaiscience.info [thaiscience.info]

- 10. QSPR and QSTR analysis to explore pharmacokinetic and toxicity properties of antifungal drugs through topological descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptfarm.pl [ptfarm.pl]

- 12. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Development of New Derivatization Agents for Mass Spectrometry

Foreword: The Enduring Necessity of Chemical Derivatization in the Age of High-Resolution Mass Spectrometry

In the modern analytical laboratory, the prowess of high-resolution mass spectrometry (MS) is undeniable. Instruments capable of routine sub-ppm mass accuracy and high resolving power have revolutionized our ability to detect and identify molecules in complex mixtures. Yet, for all its sophistication, mass spectrometry remains beholden to a fundamental prerequisite: the analyte must be efficiently ionized and introduced into the mass analyzer. Many biologically and pharmaceutically relevant molecules, due to their inherent physicochemical properties, fail to meet this criterion, rendering them nearly invisible to even the most sensitive instruments.

This is where the art and science of chemical derivatization come to the forefront. Far from being a relic of a bygone era of analytical chemistry, derivatization is an increasingly vital strategy for extending the reach of mass spectrometry.[1][2] By chemically modifying an analyte, we can purposefully alter its properties to enhance its analytical performance, transforming a challenging molecule into one that is readily detected and quantified. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles, strategies, and applications behind the discovery and development of new derivatization agents for mass spectrometry. As a senior application scientist, the perspective offered herein is one that bridges theoretical chemistry with the pragmatic demands of high-throughput, validated analytical workflows.

Part 1: Foundational Principles: Augmenting the Analyte for Mass Spectrometric Detection

Chemical derivatization is a purposeful chemical transformation designed to enhance the analytical capabilities for a given analyte or class of analytes.[2] The core directive is to overcome the intrinsic limitations of the molecule to make it more amenable to separation and detection by mass spectrometry.

Overcoming the Intrinsic Limitations of Analytes

The decision to employ derivatization is driven by the need to solve one or more of the following analytical challenges:

-

Poor Ionization Efficiency: This is the most common reason for derivatization in LC-MS.[3][4] Many compounds, such as neutral steroids or small, polar metabolites, lack easily ionizable functional groups.[3][5] This results in a weak signal or no signal at all under typical electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) conditions.

-

Insufficient Chromatographic Retention and Resolution: In LC-MS, many small, polar metabolites are not well-retained on popular reversed-phase chromatography columns.[6] Derivatization can introduce a hydrophobic moiety to the analyte, increasing its retention and improving separation from other sample components.[6][7] This can also be critical for separating structurally similar isomers.[8]

-

Analyte Instability: Some molecules are thermally labile or prone to degradation during sample storage or analysis. Derivatization can protect reactive functional groups, increasing the stability of the analyte.[1][7]

-

Ambiguous Fragmentation and Isomeric Differentiation: For structural elucidation using tandem mass spectrometry (MS/MS), the fragmentation pattern of an analyte may be uninformative or fail to distinguish between isomers. Derivatization can introduce a "charge-tag" that directs fragmentation, leading to more predictable and structurally informative product ions.[7][9][10]

The Anatomy of an Ideal Derivatization Agent

A successful derivatization agent is more than just a reactive chemical. It is a carefully designed molecule with distinct components, each serving a specific analytical purpose.

-

The Reactive Moiety: This is the functional group on the reagent that selectively and efficiently reacts with a specific functional group on the analyte (e.g., amine, carboxyl, hydroxyl, carbonyl).[7]

-

The "Signal-Enhancing" Moiety: This part of the reagent is responsible for improving MS detection. In ESI-MS, this is often a pre-charged group (e.g., a quaternary ammonium ion) or a group that is easily protonated (e.g., a tertiary amine) or deprotonated.[3][9][11]

-

The Chromatographic "Handle": This component modifies the physicochemical properties of the analyte to improve its chromatographic behavior. For instance, adding a nonpolar group increases retention in reversed-phase LC.[6]

-

Isotope-Coding: For quantitative applications, stable isotope-labeled versions of the derivatization reagent can be synthesized.[6][12] By derivatizing the sample with the "light" version and a known amount of internal standard with the "heavy" version, precise and accurate quantification can be achieved, as matrix effects and ionization suppression are accounted for.[12][13]

Part 2: The Chemist's Blueprint: Rational Design and Synthesis of Novel Derivatization Agents

The development of a new derivatization agent is a process of rational chemical design, guided by the specific analytical challenge at hand. The goal is to create a molecule that not only reacts efficiently and selectively but also imparts the desired analytical enhancements.

Target-Oriented Design Strategies

The design of a new agent begins with considering the analyte, the ionization source, and the desired outcome.

-

Enhancing ESI Efficiency: For ESI, the most effective strategy is to introduce a moiety that is already charged or can be easily charged.[3][9][11] This is why reagents containing quaternary ammonium groups (permanently cationic) or tertiary amines (high proton affinity) are popular for positive-ion mode ESI.[3][14]

-

Improving APCI Performance: In APCI, ionization occurs in the gas phase. Therefore, derivatization for APCI aims to introduce moieties with high proton affinity (for positive-ion mode) or high electron affinity (for negative-ion mode).[3][11]

-

Facilitating Specific Fragmentation: The derivatizing tag can be designed to produce a specific, high-abundance product ion upon collision-induced dissociation (CID).[4][15] This is highly advantageous for targeted analysis using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), as it provides a sensitive and selective transition to monitor.[4][7]

A Survey of Key Reaction Chemistries for Derivatization

The choice of reaction chemistry is dictated by the functional group(s) present on the analyte.

| Functional Group Target | Derivatization Chemistry | Common Reagent Classes | Purpose |

| Amines, Phenols, Alcohols | Acylation, Sulfonylation | Acid Chlorides (e.g., Benzoyl Chloride), Sulfonyl Chlorides (e.g., Dansyl Chloride) | Increase hydrophobicity, introduce ionizable tag.[6][16] |

| Carboxylic Acids, Phosphates | Alkylation, Esterification | Alkyl Halides, Diazoalkanes, Reagents with Amino Groups (using coupling agents) | Increase hydrophobicity, introduce ionizable tag, improve stability.[12][17] |

| Aldehydes, Ketones | Schiff Base Formation | Hydrazines (e.g., Dansyl Hydrazine, Girard's Reagents), Amines | Introduce ionizable tag, stabilize volatile carbonyls.[4][13] |

| Hydroxyls, Thiols, Amines | Silylation | Silylating agents (e.g., BSTFA, MSTFA) | Increase volatility and thermal stability (primarily for GC-MS).[18][19][20] |

| Thiols | Alkylation | Maleimides, Halides (e.g., Monobromobimane) | Stabilize thiol group, introduce fluorescent or MS-active tag.[20] |

Synthesis Workflow: From Concept to Reagent

The synthesis of a new derivatization agent is a multi-step process that requires careful planning and execution. The following diagram illustrates a generalized workflow for the synthesis of a novel, permanently charged derivatization reagent for carboxylic acids.

Caption: Generalized workflow for the synthesis of a new derivatization agent.

Part 3: From Reagent to Reliable Method: Screening, Optimization, and Validation

The successful development of a new derivatization agent does not end with its synthesis. A rigorous process of screening, optimization, and validation is required to transform the novel reagent into a robust and reliable analytical method.[21][22]

Systematic Screening of Derivatization Candidates

When multiple new reagents are synthesized, or when an existing reagent is being considered for a new application, a systematic screening process is essential.

-

Reaction Efficiency and Kinetics: The reaction should be rapid and proceed to completion (or near completion) to ensure reproducibility.[23]

-

Derivative Stability: The resulting derivative must be stable under the conditions of storage and analysis.[1]

-

Mass Spectrometric Response: The derivatized analyte should exhibit a significantly enhanced signal compared to its underivatized form.[24]

Rigorous Optimization of the Derivatization Protocol

The efficiency of a derivatization reaction is highly dependent on a number of parameters.[2][25] These must be carefully optimized to ensure the method is robust and reproducible.

Experimental Protocol: Optimization of a Derivatization Reaction

-

Parameter Identification: Identify key reaction parameters to be optimized. These typically include:

-

Reaction Temperature

-

Reaction Time

-

pH of the reaction mixture

-

Concentration of the derivatization reagent

-

Concentration of any required catalyst or coupling agent.[14]

-

-

One-Factor-at-a-Time (OFAT) Screening: Perform an initial screen by varying one parameter at a time while holding others constant to identify the approximate optimal range for each.

-

Response Surface Methodology (RSM): Employ a statistical approach like a Box-Behnken or Central Composite Design to systematically investigate the interactions between the most significant factors identified in the OFAT screen.[23]

-

Model Generation and Verification: Use the RSM data to generate a mathematical model that predicts the optimal conditions. Verify the model's prediction by running the experiment at the proposed optimum.

The following diagram illustrates the logical flow of the optimization process.

Caption: Workflow for the optimization of a derivatization protocol.

Method Validation: Ensuring a Self-Validating System

A derivatization-based method, particularly for quantitative applications in fields like drug development, must be fully validated to ensure its reliability.[21][22][26] The validation process assesses the performance of the entire analytical workflow, from derivatization to detection.

Key Validation Parameters

| Parameter | Description | Importance in Derivatization Methods |

| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | Ensures the reagent does not react with interfering matrix components.[21] |

| Linearity & Range | The concentration range over which the method is accurate and precise. | Confirms that the derivatization reaction is consistent across the desired concentration range. |

| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The lowest concentration of analyte that can be reliably detected and quantified. | Demonstrates the sensitivity enhancement achieved by derivatization.[21][22] |

| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and to each other (precision). | Assesses the reproducibility of the entire process, including the derivatization step.[21][22] |

| Recovery | The efficiency of the analyte extraction process from the sample matrix. | Important if sample cleanup is performed before or after derivatization.[21][22] |

| Matrix Effect | The alteration of ionization efficiency due to co-eluting matrix components. | Isotope-labeled internal standards added before derivatization are crucial for mitigating this. |

| Stability | Stability of the analyte in the matrix and the stability of the derivatized product. | Ensures that results are not affected by degradation over time. |

Part 4: Applications in the Field: Case Studies and Proven Insights

The true measure of a derivatization agent's utility lies in its successful application to solve real-world analytical problems.

Metabolomics: Expanding Metabolome Coverage

Metabolomics studies are challenged by the vast chemical diversity and wide concentration range of metabolites.[7] Derivatization is a powerful tool to extend the coverage of LC-MS-based metabolomics.[1][6][7]

-

Case Study: Benzoyl Chloride for Neurochemical Analysis: Many small-molecule neurochemicals are polar and thus poorly retained in reversed-phase chromatography. Derivatization with benzoyl chloride targets primary and secondary amines and phenols, attaching a hydrophobic benzoyl group.[6] This simple and rapid reaction can increase sensitivity by up to 1000-fold, enabling the detection of trace-level neurochemicals in complex samples like microdialysate.[6]

Steroidomics: Unmasking Low-Abundance Hormones

Many steroids are neutral molecules with low proton affinity, making them difficult to analyze by ESI-MS with high sensitivity.[3][5][9]

-

Case Study: Girard's Reagents for Ketosteroids: Girard's reagents (T and P) react with the keto groups on steroids to introduce a permanently cationic quaternary ammonium group.[5][14] This dramatically enhances ionization efficiency in positive-ion ESI-MS, allowing for the sensitive quantification of steroids in biological fluids.[5] This approach has also been successfully applied in on-tissue derivatization for mass spectrometry imaging.[14]

Lipidomics: Delineating Structural Isomers

A major challenge in lipidomics is the characterization of lipids, particularly the location of carbon-carbon double bonds in fatty acid chains, which is difficult to determine by conventional MS/MS.

-

Insight: Derivatization for Double Bond Localization: While not a focus of the initial search, it's a critical application. Reagents that react specifically with C=C bonds (e.g., via ozonolysis, epoxidation, or other additions) can create derivatives whose fragmentation patterns reveal the original position of the double bond. This provides a level of structural detail unattainable with underivatized lipids.[12]

Analysis of Small Molecules: Aldehydes and Carboxylic Acids

Short-chain fatty acids (SCFAs) and reactive aldehydes are important biomarkers, but their volatility, high polarity, and poor ionization make them challenging to analyze.[13][21][27]

-

Case Study: 4-APEBA for Aldehydes and Carboxylic Acids: The development of new reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) showcases rational design.[27] This reagent contains a reactive amine group, a permanently charged quaternary ammonium group for ESI sensitivity, and a bromophenethyl group to provide a characteristic isotopic signature for easier identification. By changing the coupling agent, it can be used for both aldehydes and carboxylic acids.[27]

Part 5: The Horizon: Future Trends and Unmet Needs

The field of derivatization for mass spectrometry is continuously evolving, driven by new analytical challenges and innovations in chemistry.

-

On-Tissue Derivatization for Mass Spectrometry Imaging (MSI): Applying derivatization reagents directly to tissue sections is a burgeoning field.[14][28] This technique enhances the detection of low-abundance or poorly ionizable molecules like fatty acids and neurochemicals, allowing for visualization of their spatial distribution within tissues.[10][14]

-

"Click Chemistry" for Bio-orthogonal Labeling: The use of highly specific and efficient "click chemistry" reactions offers the potential for clean and rapid derivatization with minimal side products, which is ideal for complex biological samples.

-

Multiplexing with Isobaric Tagging Reagents: Inspired by proteomics, the development of isobaric derivatization agents for small molecules allows multiple samples to be pooled and analyzed in a single LC-MS run, significantly increasing throughput for quantitative studies.

-

Computational Chemistry in Reagent Design: The use of theoretical and computational chemistry will play a greater role in designing the next generation of derivatization agents.[29] By modeling reaction mechanisms and predicting ionization efficiencies, new reagents can be designed in silico before being synthesized, accelerating the development process.

References

- 1. tandfonline.com [tandfonline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ddtjournal.com [ddtjournal.com]

- 5. longdom.org [longdom.org]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]

- 12. Chemical derivatization strategy for mass spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Recent advances in chemical derivatization-based chromatography-mass spectrometry methods for analysis of aldehyde biomarkers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). | Semantic Scholar [semanticscholar.org]

- 16. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]